tert-butyl 6-acetamido-1H-benzimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-acetamido-1H-benzimidazole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Acetylamino Group: The acetylamino group can be introduced by acetylation of the amine group on the benzimidazole ring using acetic anhydride or acetyl chloride.
Attachment of 1,1-Dimethylethyl Group: The 1,1-dimethylethyl group can be introduced through esterification using tert-butyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 5-(acetylamino)-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1,1-Dimethylethyl 5-(acetylamino)-1H-benzimidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-acetamido-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may enhance binding affinity and specificity, while the 1,1-dimethylethyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl 5-(amino)-1H-benzimidazole-2-carboxylate: Similar structure but lacks the acetyl group.
1,1-Dimethylethyl 5-(acetylamino)-1H-benzimidazole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl 6-acetamido-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-8(18)15-9-5-6-10-11(7-9)17-12(16-10)13(19)20-14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
AGGFWAIJVFPXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.